molecular formula C17H15N3O B2564771 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole CAS No. 881988-92-7

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole

Cat. No.: B2564771
CAS No.: 881988-92-7
M. Wt: 277.327
InChI Key: CHIFQFSSEQZPEY-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

Core Structural Components

The molecule consists of two primary heterocyclic systems:

  • 2,3-Dihydro-1H-indole (indoline) : A bicyclic structure featuring a benzene ring fused to a five-membered pyrrolidine ring with one nitrogen atom. The "2,3-dihydro" designation indicates partial saturation of the pyrrole ring, resulting in a single bond between positions 2 and 3.
  • 1,3,4-Oxadiazole : A five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The substituents at positions 2 and 5 of this ring are critical to the compound’s functionality.

Substituent Arrangement

  • A methylene bridge (-CH$$_2$$-) connects the nitrogen atom of the indoline moiety to the 2-position of the 1,3,4-oxadiazole ring.
  • A phenyl group is attached to the 5-position of the oxadiazole, enhancing aromatic interactions and metabolic stability.

Systematic IUPAC Name

The compound is named systematically as 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole , following these rules:

  • Parent structure : 2,3-dihydro-1H-indole (indoline).
  • Substituent : (5-phenyl-1,3,4-oxadiazol-2-yl)methyl group attached to the indoline’s nitrogen (position 1).
Table 1: Structural comparison with related compounds
Compound Core Structure Key Substituents Biological Relevance
This compound Indoline + 1,3,4-oxadiazole Phenyl at C5, methylene bridge at C2 Anticancer, antimicrobial
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1H-indole Indole + 1,3,4-oxadiazole Phenyl at C5, direct linkage at C3 Estrogen receptor modulation
5-Oxo-1,2,4-oxadiazole derivatives 1,2,4-oxadiazole Varied aromatic substitutions Antihypertensive agents

Historical Context in Heterocyclic Chemistry Research

Evolution of Indole and Oxadiazole Chemistry

  • Indole Derivatives : First isolated in 1866 from tryptophan degradation, indole scaffolds became central to drug discovery after the identification of serotonin and melatonin analogs. Partial saturation of the indole ring (yielding indoline) emerged in the mid-20th century to improve metabolic stability while retaining bioactivity.
  • 1,3,4-Oxadiazoles : Synthesized initially in 1884, these heterocycles gained prominence in the 1940s for their antimicrobial properties. Their utility expanded with the discovery of oxolamine (a cough suppressant) in the 1960s, validating their role in medicinal chemistry.

Emergence of Hybrid Architectures

The fusion of indoline and 1,3,4-oxadiazole motifs reflects two trends in late 20th-century drug design:

  • Bioisosteric Replacement : Substituting labile functional groups (e.g., esters) with stable heterocycles like 1,3,4-oxadiazole to enhance pharmacokinetic properties.
  • Scaffold Hopping : Combining pharmacophores from distinct bioactive systems to exploit synergistic effects. For example, indoline’s affinity for neurotransmitter receptors and oxadiazole’s enzyme inhibition capabilities.

Key Milestones in Development

  • 2000s : Computational studies identified 1,3,4-oxadiazoles as potent inhibitors of penicillin-binding proteins (PBPs), spurring synthesis of hybrid molecules for antibiotic development.
  • 2010s : Structural optimization efforts focused on linking oxadiazoles to nitrogen-containing bicyclic systems (e.g., indoline) to improve target selectivity in cancer models.
  • 2020s : Advanced molecular dynamics simulations enabled rational design of derivatives like this compound, optimizing binding to estrogen receptors and bacterial enzymes.
Table 2: Historical timeline of critical discoveries
Year Discovery Impact on Compound Development
1866 Isolation of indole from tryptophan Foundation for indole-based drug design
1940 First report of 1,3,4-oxadiazole’s antimicrobial activity Validated oxadiazole as a pharmacophore
2015 Synthesis of antitumor 5-pyridyl-1,3,4-oxadiazole-indole hybrids Demonstrated synergy in hybrid architectures
2024 Design of indole-oxadiazole derivatives with sub-micromolar IC$$_{50}$$ Established structural benchmarks for efficacy

Properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-2-7-14(8-3-1)17-19-18-16(21-17)12-20-11-10-13-6-4-5-9-15(13)20/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIFQFSSEQZPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Attachment of the Indole Moiety: The indole moiety can be introduced through a condensation reaction between the oxadiazole derivative and an indole precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3 or NaOH.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : Compounds similar to 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole have been shown to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation and survival pathways .
  • Case Studies : A study reported that derivatives with oxadiazole exhibited IC50 values as low as 1.8μM1.8\mu M against MCF-7 breast cancer cells, demonstrating their potential as effective anticancer agents .

Inhibition of Biological Pathways

Research has also identified this compound as a potent inhibitor of specific enzymes:

  • Notum Carboxylesterase : Recent findings suggest that derivatives of 5-phenyl-1,3,4-oxadiazol are effective inhibitors of Notum carboxylesterase activity, which plays a role in Wnt signaling pathways. This inhibition could have implications for diseases related to aberrant Wnt signaling .

Proteomics Research

The compound has applications in proteomics research as a specialty product for studying protein interactions and functions. Its unique structure allows for targeted modifications that can enhance its binding affinity to specific proteins .

Activity Type Target IC50 Value (µM) Reference
AnticancerMCF-7 Breast Cancer1.8
AnticancerVarious Cancer Cell LinesVaries (up to 96% inhibition)
Enzyme InhibitionNotum CarboxylesterasePotent Inhibitor

Mechanism of Action

The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: The compound can influence various signaling pathways, such as the apoptotic pathway in cancer cells, leading to cell death.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : The target compound’s yield (42–91%) is comparable to analogs like 6c (41%) and 6g (42%), but lower than 6d (88%) and 6e (91%) due to steric and electronic challenges in cyclization .
  • Functional Groups : The absence of electron-withdrawing groups (e.g., nitro in 6d) in the target compound may reduce reactivity but improve metabolic stability .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data
Compound Name / ID IR Peaks (cm⁻¹) ¹H NMR Features (δ, ppm)
1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole C=N (1600), C-O-C (1028), NH (3300–3400) Indole CH₂ (2.5–3.5), aromatic protons (7.0–8.5)
Ethyl-5-((2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carboylimino)methyl)-2-methylfuran-3-carboxylate (6g) C=O (amide, 1680), CO ester (1740) Ester CH₃ (1.3), furan protons (6.5–7.5)
1-[5-(5-Cyclohexyl-oxadiazol-2-yl)-2-methyl-benzenesulfonyl]-2,3-dihydro-1H-indole (5j) SO₂ (1327, 1160), CH₂ (2932, 2853) Sulfonyl-linked aromatic protons (7.8–8.2)

Key Observations :

  • The target compound’s IR spectrum aligns with oxadiazole (C=N, 1600 cm⁻¹) and indole (NH, 3300–3400 cm⁻¹) functionalities, distinguishing it from sulfonyl-containing analogs like 5j .
  • ¹H NMR data for the target compound shows characteristic dihydroindole CH₂ protons (2.5–3.5 ppm), absent in fully aromatic indole derivatives .

Key Observations :

  • The target compound’s antimicrobial activity may arise from its ability to disrupt microbial microtubules, similar to 3-substituted indole derivatives . However, 1-substitution (as in the target) is generally less potent than 3-substitution .

Biological Activity

The compound 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of indole and oxadiazole. This article explores its biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4OC_{15}H_{14}N_{4}O, with a molecular weight of 270.30 g/mol. The compound features an indole structure fused with a phenyl-substituted oxadiazole ring.

PropertyValue
Molecular FormulaC15H14N4O
Molecular Weight270.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . A study reported that the oxadiazole moiety enhances the binding affinity to bacterial targets, resulting in effective inhibition of microbial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit thymidylate synthase and histone deacetylase activities . In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Anti-inflammatory and Antioxidant Properties

The compound also displays anti-inflammatory effects by modulating inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . These properties suggest its potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several oxadiazole derivatives against Candida albicans and Aspergillus niger. The results indicated that compounds with the oxadiazole moiety significantly inhibited fungal growth at low concentrations.

Case Study 2: Anticancer Activity
In a recent investigation involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated an IC50 value of 20 µM. This suggests its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and π–π stacking interactions. These interactions enhance its binding affinity to enzymes and receptors involved in disease pathways .

Q & A

Basic Synthesis and Characterization

Q: What are the key synthetic strategies for preparing 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole, and how do reaction conditions influence yield? A:

  • Methodology : The synthesis of structurally related indole-oxadiazole hybrids typically involves multi-step reactions. For example, coupling 3-formyl-1H-indole derivatives with thiazole or oxadiazole precursors under reflux in acetic acid (Method A, ). Alternatively, copper-catalyzed click chemistry (e.g., CuI in PEG-400/DMF) can facilitate azide-alkyne cycloaddition for functionalizing the indole scaffold .
  • Optimization : Solvent choice (e.g., DMF vs. PEG-400) and catalyst loading (e.g., CuI) critically affect reaction efficiency. For instance, PEG-400 enhances solubility of hydrophobic intermediates, improving yields up to 42% . Post-synthesis purification via column chromatography (70:30 EtOAc/hexane) ensures purity, validated by ¹H/¹³C NMR and FAB-HRMS .

Advanced Structural Confirmation

Q: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for indole-oxadiazole derivatives? A:

  • Methodology : Cross-validate spectral assignments using 2D NMR (COSY, HSQC) to distinguish overlapping signals from dihydroindole protons and oxadiazole substituents .
  • Case Study : In related compounds (e.g., S-alkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazoles), discrepancies in ¹H NMR aromatic region integration were resolved by comparing experimental data with computational predictions (DFT-based chemical shift calculations) .
  • Recommendation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, especially for halogenated or nitro-substituted analogs .

Mechanistic Insights into Reaction Pathways

Q: What computational tools are available to predict reaction pathways for synthesizing indole-oxadiazole hybrids? A:

  • Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates. For example, ICReDD employs reaction path search algorithms to optimize synthetic routes, reducing trial-and-error experimentation .
  • Application : Simulate Friedel-Crafts acylation steps (e.g., Scheme 1 in ) to identify energy barriers for ring closure or substituent effects on regioselectivity .

Troubleshooting Low-Yield Reactions

Q: How can researchers address low yields in the final cyclization step of indole-oxadiazole derivatives? A:

  • Root Cause Analysis : Common issues include steric hindrance from bulky substituents (e.g., phenyl groups on oxadiazole) or incomplete dehydration during cyclization .
  • Solutions :
    • Use Dean-Stark traps to remove water in refluxing acetic acid, shifting equilibrium toward product formation .
    • Substitute sodium acetate with stronger bases (e.g., K₂CO₃) to deprotonate intermediates, enhancing nucleophilic attack efficiency .
    • Optimize stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) to drive reactions to completion .

Hybridization with Bioactive Scaffolds

Q: What strategies enable hybridization of this compound with other pharmacophores? A:

  • Methodology :
    • Click Chemistry : Introduce triazole rings via azide-alkyne cycloaddition to link indole-oxadiazole cores with aryl/heteroaryl groups .
    • Mannich Reactions : Functionalize the indole nitrogen with aminomethyl groups using formaldehyde and secondary amines, enhancing solubility for biological assays .
  • Case Study : 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized via condensation of indole-2-carboxylic acid with diaryl-imidazole precursors, demonstrating antibacterial activity .

Analytical Validation of Purity

Q: What advanced analytical techniques are essential for confirming the purity of indole-oxadiazole derivatives? A:

  • Techniques :
    • HPLC-PDA : Quantify impurities using reverse-phase chromatography with photodiode array detection (e.g., 98.34% purity threshold) .
    • Single-Crystal XRD : Resolve structural ambiguities, as applied to 5-fluoro-1H-indole-2,3-dione derivatives to confirm tautomeric forms .
  • Data Interpretation : Compare TLC Rf values with reference standards and ensure melting points align with literature values (e.g., sharp mp >200°C indicates high crystallinity) .

Computational Screening for Biological Activity

Q: How can molecular docking guide the prioritization of indole-oxadiazole analogs for biological testing? A:

  • Workflow :
    • Generate 3D structures using software like COMSOL Multiphysics or Gaussian.
    • Dock ligands into target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina.
    • Rank compounds by binding affinity (ΔG) and hydrogen-bonding interactions with active sites .
  • Validation : Cross-reference docking scores with in vitro MIC values for antibiotics, as demonstrated for 1H-indole-2,3-dione thiosemicarbazones .

Scaling-Up Laboratory Syntheses

Q: What reactor designs and process controls are critical for scaling up indole-oxadiazole synthesis? A:

  • Reactor Design : Use continuous-flow systems to maintain precise temperature control during exothermic steps (e.g., cyclization in acetic acid) .
  • Process Monitoring : Implement in-line FTIR spectroscopy to track intermediate formation and adjust reagent feed rates dynamically .
  • Case Study : Membrane separation technologies (e.g., nanofiltration) effectively remove unreacted starting materials in multi-gram syntheses .

Addressing Synthetic Byproducts

Q: How can researchers identify and mitigate byproducts in indole-oxadiazole synthesis? A:

  • Byproduct Analysis : Use LC-MS to detect dimerization or oxidation products (e.g., indole N-oxide formation under acidic conditions) .
  • Mitigation :
    • Add antioxidants (e.g., BHT) to reaction mixtures to prevent radical-mediated side reactions .
    • Optimize reaction time (3–5 h) to avoid over-refluxing, which degrades heat-sensitive intermediates .

Integration with Heterocyclic Libraries

Q: What combinatorial approaches enable diversification of indole-oxadiazole libraries? A:

  • Solid-Phase Synthesis : Immobilize indole scaffolds on Wang resin and perform parallel S-alkylation with diverse electrophiles (e.g., benzyl bromides) .
  • Microwave-Assisted Reactions : Accelerate heterocycle formation (e.g., oxadiazole rings) using controlled microwave irradiation (120°C, 30 min) .

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